molecular formula C19H27N5O3 B2371628 8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896845-39-9

8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2371628
CAS No.: 896845-39-9
M. Wt: 373.457
InChI Key: YLAJQYIKAJLXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H27N5O3 and its molecular weight is 373.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-Cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS No. 896845-39-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H27N5O3
  • Molecular Weight : 373.4494 g/mol
  • Structure : The compound features an imidazo[2,1-f]purine core with additional substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Receptor Binding : It has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders .
  • Phosphodiesterase Inhibition : The compound exhibits weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes involved in cyclic nucleotide signaling pathways .

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds may possess antidepressant properties. For instance:

  • In vivo tests demonstrated that selected derivatives exhibited significant effects in the forced swim test (FST), a model for assessing antidepressant activity in mice .
  • The compound's interaction with serotonin receptors suggests a mechanism similar to that of established antidepressants.

Cytotoxicity and Cancer Research

The cytotoxic effects of related compounds have been explored in various cancer cell lines:

  • Compounds structurally related to 8-cyclohexyl-3-(3-hydroxypropyl)-1H-imidazo[2,1-f]purine showed increased levels of active caspase 3 in Panc-1 pancreatic cancer cells, indicating apoptosis induction .
  • These compounds were noted to induce cell cycle arrest at pre-G1 and G2/M phases, highlighting their potential as anticancer agents.

Case Studies

StudyFindings
Antidepressant Activity Compound showed significant effects in FST; potential as an antidepressant.
Caspase Activation Induced active caspase 3 levels significantly in Panc-1 cells compared to control.
Cell Cycle Arrest Induced cell cycle arrest at pre-G1 and G2/M phases in cancer cell lines.

Properties

IUPAC Name

6-cyclohexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-12-13(2)24-15-16(20-18(24)23(12)14-8-5-4-6-9-14)21(3)19(27)22(17(15)26)10-7-11-25/h14,25H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAJQYIKAJLXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.